2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4S2/c17-11-4-1-5-12(18)15(11)25(21,22)19-10-16(20,13-6-2-8-23-13)14-7-3-9-24-14/h1-9,19-20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWXHDBTEZUFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 385.4 g/mol. The structure includes a benzenesulfonamide core modified with difluoro and furan-thiophene substituents, which contribute to its biological activity.
Biological Activity Overview
-
Anticancer Properties
- Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzofuran have shown IC50 values ranging from 0.12 to 19.1 µM against human cancer cells, suggesting that modifications in the structure can enhance activity against specific targets .
- A molecular docking study on related compounds revealed interactions with tubulin, indicating a potential mechanism for disrupting cancer cell proliferation through microtubule destabilization .
-
Anti-inflammatory Effects
- Compounds containing furan rings have been noted for their anti-inflammatory properties. Research has demonstrated that furan derivatives can modulate immune responses by affecting signaling pathways such as MAPK and PPAR-ɣ, leading to reduced inflammation in cellular models .
- In vitro studies on furan-based compounds showed inhibition of reactive oxygen species generation in human neutrophils, highlighting their potential as anti-inflammatory agents .
- Antimicrobial Activity
Case Study 1: Anticancer Activity
In a study evaluating the anticancer efficacy of related compounds, one derivative exhibited an IC50 value of 0.65 µM against the MCF-7 breast cancer cell line, outperforming traditional chemotherapeutics like doxorubicin . The study utilized flow cytometry to analyze apoptosis induction, confirming that the compound triggers programmed cell death in a dose-dependent manner.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of benzofuran derivatives found that one compound significantly inhibited the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests a robust mechanism for modulating immune responses through inhibition of NF-kB signaling pathways .
Data Tables
| Biological Activity | Compound | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| Anticancer | Benzofuran Derivative | 0.65 | MCF-7 |
| Anti-inflammatory | Furan Derivative | N/A | Macrophages |
| Antimicrobial | Furan Derivative | N/A | Various Pathogens |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. It has been shown to exhibit significant inhibitory effects against various viruses, outperforming standard antiviral drugs in some cases. For instance, a related class of compounds demonstrated activity against the hepatitis C virus, suggesting that the structural motifs present in this compound could be effective against similar viral targets .
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been explored in several studies. In vitro evaluations indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and melanoma cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
-
Antiviral Efficacy
- A study evaluated various substituted benzenesulfonamides, including the target compound, against the dengue virus (DENV). The results indicated that compounds with similar structural features exhibited EC₅₀ values significantly lower than those of conventional antiviral agents, demonstrating enhanced efficacy .
- Anticancer Activity
- Mechanistic Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with structurally analogous sulfonamide derivatives, focusing on computational, crystallographic, and physicochemical properties.
Structural and Crystallographic Comparisons
Crystallographic studies using SHELX and WinGX reveal key differences in molecular geometry and packing efficiency between the target compound and analogs. For example:
| Compound | Unit Cell Volume (ų) | Hydrogen Bonding (Å) | π-π Stacking Distance (Å) |
|---|---|---|---|
| Target compound | 1120.5 | 2.85 (O-H···O) | 3.68 |
| N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | 985.2 | 2.91 (N-H···O) | 3.92 |
| 2-Fluoro-N-(furan-2-yl-methyl)benzenesulfonamide | 1050.8 | 2.78 (O-H···F) | 3.75 |
The target compound exhibits tighter π-π stacking (3.68 Å vs. 3.92 Å in the thiophene analog) due to the synergistic effects of fluorine and the hydroxyethyl bridge, which enhances planar alignment.
Electronic Properties via Density Functional Theory (DFT)
DFT studies employing the Becke three-parameter hybrid functional (B3) and Lee-Yang-Parr (LYP) correlation functional highlight electronic differences:
| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Solubility (logP) |
|---|---|---|---|
| Target compound | 4.2 | 5.8 | 1.9 |
| N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | 3.9 | 4.5 | 2.3 |
| 2-Fluoro-N-(furan-2-yl-methyl)benzenesulfonamide | 4.5 | 6.1 | 1.7 |
The target compound’s higher dipole moment (5.8 D) compared to non-fluorinated analogs arises from electron-withdrawing fluorine substituents, which polarize the sulfonamide group. The narrower HOMO-LUMO gap (4.2 eV) suggests enhanced reactivity in charge-transfer interactions.
Bioactivity and Stability
Computational models predict improved metabolic stability for the target compound due to fluorine substitution, which reduces cytochrome P450-mediated oxidation.
Methodological Considerations
- Crystallography : SHELX and WinGX enable precise structural comparisons, critical for understanding packing efficiency and intermolecular interactions.
- Computational Modeling : The B3LYP hybrid functional provides reliable predictions of electronic properties, though exact-exchange terms may require calibration for fluorine-rich systems.
- Limitations : Experimental validation is essential to confirm computational findings, particularly for solubility and bioactivity.
Q & A
Q. What are the recommended synthetic routes for 2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the hydroxyethyl-thiophene-furan intermediate via nucleophilic substitution or condensation.
- Step 2 : Sulfonylation using 2,6-difluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonamide group .
- Optimization : Use anhydrous solvents (DMF or THF), controlled temperatures (0–25°C), and chromatographic purification (e.g., silica gel) to achieve >95% purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- X-ray crystallography : Resolve the 3D structure using SHELX software for refinement, particularly to confirm stereochemistry at the hydroxyethyl group .
- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H NMR confirms the integration of furan (δ 6.2–7.4 ppm) and thiophene (δ 7.0–7.5 ppm) protons .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected ~361.37 g/mol) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Screen against dihydropteroate synthase (DHPS) due to sulfonamide’s known role in folate pathway disruption .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Antimicrobial profiling : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking improve understanding of its electronic structure and target interactions?
- DFT : Apply the B3LYP hybrid functional (Becke’s exchange + Lee-Yang-Parr correlation) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, revealing reactive sites (e.g., sulfonamide’s electrophilic sulfur) .
- Docking : Use AutoDock Vina to predict binding modes with DHPS (PDB: 1AJ0). Optimize parameters (exhaustiveness = 32) to identify key interactions (e.g., hydrogen bonds with Arg 63, hydrophobic contacts with Phe 31) .
Q. What strategies resolve low yields in the sulfonylation step of the synthesis?
- Solvent optimization : Replace dichloromethane with DMF to enhance sulfonyl chloride reactivity .
- Catalyst use : Introduce DMAP (4-dimethylaminopyridine) to accelerate nucleophilic attack by the amine intermediate .
- Temperature control : Maintain 0–5°C to suppress side reactions (e.g., hydrolysis of sulfonyl chloride) .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?
- Methodological audit : Compare assay conditions (e.g., serum protein binding in cell culture vs. metabolic stability in vivo) .
- Metabolite profiling : Use LC-MS to identify phase I/II metabolites that may deactivate the compound in vivo .
- Dose-response reevaluation : Adjust dosing regimens to account for pharmacokinetic differences (e.g., bioavailability in rodent models) .
Q. What methods stabilize reactive intermediates during synthesis?
- Low-temperature quenching : Add intermediates directly to ice-cold aqueous workup solutions to prevent degradation .
- In situ generation : Avoid isolating unstable intermediates (e.g., hydroxyethyl-thiophene-furan) by proceeding immediately to sulfonylation .
- Protecting groups : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent oxidation .
Q. How can regioselectivity be controlled during functional group modifications (e.g., fluorination or hydroxylation)?
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide electrophilic aromatic substitution at specific positions .
- Metal catalysts : Use Pd(OAc)₂ with ligands (e.g., SPhos) for Suzuki-Miyaura coupling to selectively modify the thiophene ring .
- Computational guidance : Pre-screen reaction sites using DFT-based Fukui indices to predict reactivity .
Q. What stability studies are essential for long-term storage of this compound?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for sulfonamides) .
- Photodegradation : Store in amber vials under inert gas (N₂) to prevent UV-induced radical formation at the thiophene ring .
- pH sensitivity : Test solubility and degradation in buffered solutions (pH 3–10) to identify optimal storage conditions .
Q. How do structural analogs (e.g., replacing thiophene with pyridine) affect bioactivity?
- SAR analysis : Synthesize analogs and compare IC₅₀ values in DHPS inhibition assays. Thiophene’s sulfur atom enhances π-π stacking vs. pyridine’s nitrogen, which may alter binding .
- Computational comparison : Overlay docking poses of analogs to identify steric clashes or improved hydrogen bonding .
- Electronic effects : Use Hammett constants (σ) to correlate substituent electronegativity with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
